Fenazaquin
Overview
Description
Fenazaquin is a chemical compound with the IUPAC name 4-tert-butylphenethyl-quinazolin-4-yl-ether and the CAS number 120928-09-8 . It belongs to the quinazoline class of chemicals and is primarily used as an acaricide and insecticide . This compound is known for its effectiveness in controlling mites and insects, particularly in agricultural settings .
Mechanism of Action
Target of Action
Fenazaquin primarily targets the mitochondria of insects . The mitochondria play a crucial role in energy production for the cell, and by targeting this structure, this compound disrupts the normal functioning of the insect’s cells .
Biochemical Pathways
This compound affects the oxidative phosphorylation pathway . This pathway is responsible for the production of ATP in the cell. By inhibiting the electron transport chain, this compound disrupts this pathway, leading to a lack of energy in the cell and ultimately cell death .
Pharmacokinetics
This compound is absorbed in the body through ingestion and dermal exposure . It is highly soluble in many organic solvents but has a low aqueous solubility . The major route of excretion is via feces, with approximately 20% of the radiolabel in urine .
Result of Action
The primary result of this compound’s action is the disruption of the biochemistry of insect mitochondria , leading to the death of the insect . It is used to control mites and insects, especially whiteflies .
Action Environment
This compound may be persistent in soil and water systems depending on local conditions . Its toxicity to terrestrial and aquatic organisms tends to be high to moderate . It is approved for use on pome and citrus fruits in several countries throughout Europe, North Africa, the Middle-East, Asia, and Latin America .
Biochemical Analysis
Biochemical Properties
Fenazaquin interacts with various biomolecules in its biochemical reactions. The biotransformation of this compound in rats predominantly occurs by cleavage of the ether bond, resulting in the formation of the respective alcohol (4-hydroxyquinazoline) and carboxyl acid derivatives . Other biotransformation reactions include oxidation of one of the methyl groups on the alkyl side chain to produce either alcohol or carboxylic acid metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through binding interactions with biomolecules and enzyme inhibition or activation . The exact mechanism of action is complex and involves changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound shows changes in its effects over time. It does not accumulate in tissues, and the majority of this compound is excreted within 8 hours after dosing
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, and may affect metabolic flux or metabolite levels
Transport and Distribution
This compound is transported and distributed within cells and tissues. The major route of excretion is via feces, ranging from 71.9% to 88.9% after 7 days . Excretion in the urine ranges from 16.4% to 20.9% .
Preparation Methods
The synthesis of fenazaquin involves several steps:
Starting Material: The process begins with 4-hydroxyquinazoline.
Chlorination: A chlorination reagent such as phosphorus oxychloride or sulfoxide chloride is added to the 4-hydroxyquinazoline in an organic solvent, with N,N-dimethylformamide as a catalyst.
Addition of Alcohol: After the chlorination reaction, p-t-Butylphenethyl alcohol is added to the reaction mixture at temperatures between 0°C and 100°C.
Purification: The final product is obtained by washing and recrystallizing the reaction mixture.
This green synthesis method is environmentally friendly, reducing wastewater generation and simplifying the technical process .
Chemical Reactions Analysis
Fenazaquin undergoes several types of chemical reactions:
Oxidation: this compound is rapidly metabolized by oxidative processes, particularly by the fungus Aspergillus niger.
Cleavage of Ether Bond: In animal metabolism, this compound undergoes cleavage of the ether bond, resulting in the formation of 4-hydroxyquinazoline and carboxyl acid derivatives.
Hydroxylation: Further hydroxylation at the O-ether alkyl moiety results in additional metabolites.
Common reagents used in these reactions include m-chloroperoxybenzoic acid for chemical oxidation .
Scientific Research Applications
Fenazaquin has a wide range of applications in scientific research:
Environmental Studies: Research has been conducted on the dissipation and persistence of this compound residues in soil and crops like chilli.
Analytical Chemistry: Methods such as gas chromatography-mass spectrometry (GC-MS) have been developed for the determination of this compound in various matrices, including water and tomato.
Comparison with Similar Compounds
Fenazaquin is unique among quinazoline compounds due to its specific mode of action and chemical structure. Similar compounds include:
Pyridaben: Another acaricide that inhibits mitochondrial electron transport but belongs to a different chemical class.
Tebufenpyrad: Similar in its mode of action but structurally different from this compound.
This compound stands out due to its rapid knockdown effect and broad-spectrum activity against various stages of mites .
Properties
IUPAC Name |
4-[2-(4-tert-butylphenyl)ethoxy]quinazoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O/c1-20(2,3)16-10-8-15(9-11-16)12-13-23-19-17-6-4-5-7-18(17)21-14-22-19/h4-11,14H,12-13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMYHGDXADUDKCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CCOC2=NC=NC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4040476 | |
Record name | Fenazaquin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4040476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
In acetone, hexane 33-50, acetone, ethyl acetate 400-500, n-chlorobutane, chloroform, toluene, N-methyl-2-pyrrolidone >500, dichloromethane >600, dimethylformamide 300-400, ethylene glycol <5, isopropanol, methanol 50-100 (all in g/L at 23 °C), In water, 0.102 mg/L (pH 5, 7) , 0.135 mg/L (pH 9); both at 20 °C | |
Record name | Fenazaquin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7948 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.16 | |
Record name | Fenazaquin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7948 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
3.4X10-3 mPa /2.55X10-8 mm Hg/ at 25 °C | |
Record name | Fenazaquin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7948 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Fenazaquin is a miticide that exhibits both contact and ovicidal activity against a broad spectrum of mite and certain insects by inhibiting mitochondrial electron transport at the Complex I site (NADH-ubiquinone reductase)., ... In this study, ...the in vitro toxicity and mechanism of action of several putative complex I inhibitors that are commonly used as pesticides. The rank order of toxicity of pesticides to neuroblastoma cells was pyridaben > rotenone > fenpyroximate > fenazaquin > tebunfenpyrad. A similar order of potency was observed for reduction of ATP levels and competition for (3)H-dihydrorotenone (DHR) binding to complex I, with the exception of pyridaben (PYR). Neuroblastoma cells stably expressing the /rotenone/ (ROT)-insensitive NADH dehydrogenase of Saccharomyces cerevisiae (NDI1) were resistant to these pesticides, demonstrating the requirement of complex I inhibition for toxicity. ... PYR was a more potent inhibitor of mitochondrial respiration and caused more oxidative damage than ROT. The oxidative damage could be attenuated by NDI1 or by the antioxidants alpha-tocopherol and coenzyme Q(10). PYR was also highly toxic to midbrain organotypic slices. These data demonstrate that, in addition to ROT, several commercially used pesticides directly inhibit complex I, cause oxidative damage, and suggest that further study is warranted into environmental agents that inhibit complex I for their potential role in Parkinson's Disease., Parkinson's disease (PD) brains show evidence of mitochondrial respiratory Complex I deficiency, oxidative stress, and neuronal death. Complex I-inhibiting neurotoxins, such as the pesticide rotenone, cause neuronal death and parkinsonism in animal models. We have previously shown that DJ-1 over-expression in astrocytes augments their capacity to protect neurons against rotenone, that DJ-1 knock-down impairs astrocyte-mediated neuroprotection against rotenone, and that each process involves astrocyte-released factors. To further investigate the mechanism behind these findings, we developed a high-throughput, plate-based bioassay that can be used to assess how genetic manipulations in astrocytes affect their ability to protect co-cultured neurons. We used this bioassay to show that DJ-1 deficiency-induced impairments in astrocyte-mediated neuroprotection occur solely in the presence of pesticides that inhibit Complex I (rotenone, pyridaben, fenazaquin, and fenpyroximate); not with agents that inhibit Complexes II-V, that primarily induce oxidative stress, or that inhibit the proteasome. This is a potentially PD-relevant finding because pesticide exposure is epidemiologically-linked with an increased risk for PD. Further investigations into our model suggested that astrocytic GSH and heme oxygenase-1 antioxidant systems are not central to the neuroprotective mechanism. | |
Record name | Fenazaquin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7948 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless crystals | |
CAS No. |
120928-09-8 | |
Record name | Fenazaquin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120928-09-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fenazaquin [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120928098 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fenazaquin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4040476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[2-[4-(1,1-dimethylethyl)phenyl]ethoxy]quinazoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.016 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Quinazoline, 4-[2-[4-(1,1-dimethylethyl)phenyl]ethoxy] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.735 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FENAZAQUIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DK5Q534WEE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Fenazaquin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7948 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
77.5-80 °C | |
Record name | Fenazaquin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7948 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mode of action of Fenazaquin?
A1: this compound, a quinazoline acaricide and insecticide, primarily acts by inhibiting mitochondrial electron transport at Complex I (NADH:ubiquinone oxidoreductase). [] This disruption of the electron transport chain ultimately leads to energy depletion and cell death in target pests.
Q2: Does this compound have any other binding sites in mitochondria besides Complex I?
A2: Research indicates that while the primary high-affinity binding site of this compound is within Complex I, there is evidence suggesting a secondary, lower-affinity binding site in the stalk region of ATP synthase. [] The functional impact of this secondary binding remains to be fully elucidated.
Q3: What is the molecular formula and weight of this compound?
A3: this compound (IUPAC name: 4-tert-butylphenethyl quinazolin-4-yl ether) has the molecular formula C22H27N2O and a molecular weight of 335.46 g/mol. []
Q4: Does the pH of the environment affect the persistence of this compound?
A4: Yes, studies have shown that the persistence of this compound is influenced by pH. In soil, it persists longer in neutral to slightly acidic conditions (Gangetic alluvial soil, pH 6.9 > laterite soil, pH 5.3 > terai soil, pH 5.1). In water, this compound is more persistent in alkaline conditions (pH 9.2 ≥ pH 7.0 > pH 4.0). []
Q5: Is this compound known to have any catalytic properties or applications?
A5: Based on the available research, this compound is primarily recognized for its acaricidal and insecticidal properties. There is no evidence suggesting catalytic applications for this compound.
Q6: Has computational chemistry been used to study this compound?
A6: Yes, quantitative structure-activity relationship (QSAR) models have been developed for this compound. These models can help predict the activity and potency of this compound and its analogs based on their structural features. []
Q7: How do structural modifications to this compound affect its activity?
A7: Research using a tritium-labeled diazirinyl analog of this compound demonstrated specific binding to mitochondrial proteins. [] This suggests that modifications to the tert-butyl substituent can impact this compound's binding affinity and potentially its acaricidal activity.
Q8: What formulations of this compound are commonly used?
A8: this compound is commercially available in formulations such as emulsifiable concentrate (EC) and suspension concentrate (SC). [, , , , , ]
Q9: Are there established import tolerances for this compound in certain crops?
A9: Yes, import tolerances have been established for this compound residues in crops like almonds and hops. These tolerances ensure that the levels of this compound residues in imported produce are below the maximum residue level (MRL) and safe for consumption. [, ]
Q10: Has the safety of this compound for human consumption been assessed?
A10: Risk assessments conducted by the European Food Safety Authority (EFSA) have concluded that the intake of this compound residues from treated crops, within the reported agricultural practices, is unlikely to pose a risk to European consumers. [, ]
Q11: What is the half-life of this compound in different matrices?
A11: Studies show that this compound's half-life varies depending on the matrix. In soil, the half-life ranges from 47 to 64 days, while in water it ranges from 3.49 to 37.6 days. [] This information is crucial for understanding its persistence and potential environmental impact.
Q12: What is the efficacy of this compound against mites in field trials?
A12: Numerous field trials have demonstrated the effectiveness of this compound in controlling mite populations in various crops like apple, chilli, tomato, and butterbur. [, , , , , , , , , , , ]
Q13: Has the impact of this compound on non-target organisms been investigated?
A13: Yes, studies have assessed the safety of this compound to beneficial insects like predatory mites (Amblyseius spp., Neoseiulus ilicis) and honeybees (Apis florea). Results indicate that this compound, at certain doses, can be safe for these beneficial insects, contributing to integrated pest management strategies. [, , , ]
Q14: Has resistance to this compound been reported in mite populations?
A14: Yes, resistance to this compound has been documented in various mite species, including Tetranychus urticae and Polyphagotarsonemus latus. This highlights the importance of understanding resistance mechanisms and implementing resistance management strategies. [, , , , , ]
Q15: What are the potential mechanisms of this compound resistance?
A15: Studies have identified several potential mechanisms of this compound resistance, including enhanced detoxification enzyme activities (esterases, glutathione S-transferases, and cytochrome P450 monooxygenases) and target-site insensitivity. [, , ]
Q16: Does cross-resistance occur between this compound and other acaricides?
A16: Yes, cross-resistance between this compound and other acaricides, particularly those belonging to the mitochondrial electron transport inhibitor (METI) group, has been observed in some mite populations. This emphasizes the need for rotation of acaricides with different modes of action to delay resistance development. [, ]
Q17: What is the impact of this compound on non-target organisms like Paramecium?
A17: Studies using Paramecium as a model organism showed that this compound can induce biochemical changes, such as disturbances in protein and glutathione levels, glutathione S-transferase activity, and a decrease in oxygen consumption. [] These findings highlight the potential for broader ecological effects and the need for careful consideration of this compound usage.
Q18: What analytical methods are used to quantify this compound residues?
A18: Several analytical methods have been employed for the detection and quantification of this compound residues in various matrices. These include gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS/MS), gas chromatography with electron capture detection (GC-ECD), and high-performance liquid chromatography with photodiode array detection (HPLC-PDA). [, , , , ]
Q19: Has ELISA been explored for this compound detection?
A19: Yes, enzyme-linked immunosorbent assay (ELISA) methods have been developed and enhanced for sensitive detection of this compound residues. These ELISA methods offer a potentially rapid and cost-effective alternative for monitoring this compound levels. []
Q20: How does this compound behave in the environment after application?
A20: Research on the dissipation pattern of this compound indicates that it degrades over time in both soil and water. The rate of degradation is influenced by factors like pH, temperature, and microbial activity. [, ]
Q21: How does this compound's solubility in water affect its environmental fate?
A21: While specific data on this compound's water solubility is not provided in the research, its dissipation behavior in water suggests that it is at least partially soluble. This solubility can influence its mobility and distribution in the environment. []
Q22: Have analytical methods for this compound been validated?
A22: Yes, analytical methods for quantifying this compound residues have been validated using established parameters such as recovery, linearity, accuracy, matrix effect, and specificity. [, , ] These validations ensure the reliability and accuracy of the analytical data.
Q23: Are there effective alternatives to this compound for mite control?
A23: Yes, several alternative acaricides have shown efficacy against mites, including spiromesifen, fenpyroximate, abamectin, dicofol, propargite, and hexythiazox. [, , , , , , , , , , , ] The choice of acaricide depends on factors like target pest, crop, and resistance patterns.
Q24: Are there any synergistic effects observed when this compound is combined with other compounds?
A24: Yes, research has shown that this compound can exhibit synergistic activity when combined with certain insecticides, such as organophosphorus compounds, enhancing its efficacy against mites. []
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